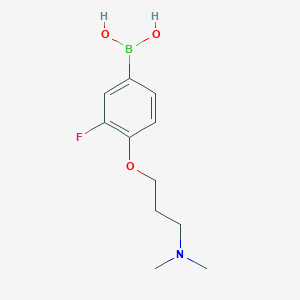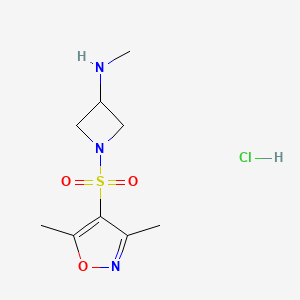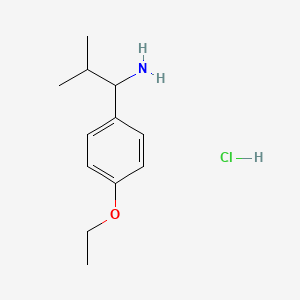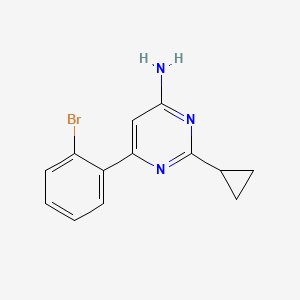
6-(2-Bromophenyl)-2-cyclopropylpyrimidin-4-amine
Overview
Description
The compound “6-(2-Bromophenyl)-2-cyclopropylpyrimidin-4-amine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They have a wide range of applications in medicinal chemistry due to their presence in many bioactive molecules .
Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrimidine core with a 2-bromophenyl group at the 6-position and a cyclopropyl group at the 2-position . The amine (-NH2) group is attached to the 4-position of the pyrimidine ring .Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions. For instance, the bromine atom on the phenyl ring could potentially be substituted in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, pyrimidine derivatives like this are likely to be solid at room temperature .Scientific Research Applications
Chemical Synthesis and Reactions
- The SN(ANRORC)-mechanism has been observed in the amination reactions of bromophenylpyrimidines, indicating a process involving nucleophile addition, ring-opening, and ring-closure. This mechanism provides insights into the synthetic pathways that could potentially modify compounds like 6-(2-Bromophenyl)-2-cyclopropylpyrimidin-4-amine for various applications (Kroon & Plas, 2010).
- Phosphomolybdic acid has been utilized to promote the Kabachnik–Fields reaction, offering an efficient method for synthesizing α-aminophosphonates from cyclopropylpyrimidine derivatives. This highlights a potential route for functionalizing such compounds to explore their scientific applications (P. S. Reddy, P. V. G. Reddy, & S. Reddy, 2014).
- Studies on the immunomodulatory agent bropirimine, structurally related to pyrimidine derivatives, elucidate the potential for electrophilic substitution reactions that could be applicable to the modification of 6-(2-Bromophenyl)-2-cyclopropylpyrimidin-4-amine for enhancing bioactive properties (Stevens, Baig, Gate, & Wheelhouse, 1995).
Structural Characterization and Bioactivity
- Crystallographic studies on cyprodinil, a compound with a core structure similar to 6-(2-Bromophenyl)-2-cyclopropylpyrimidin-4-amine, provide detailed insights into the molecular conformation, which is essential for understanding the interaction with biological targets. Weak π–π interactions noted in the structure could inform the design of compounds with specific bioactivities (Jeon, Kang, Cho, & Kim, 2015).
- The synthesis and evaluation of 4-amino-2-phenylpyrimidine derivatives as novel GPR119 agonists demonstrate the potential bioactivity of pyrimidine derivatives. This suggests that structural analogs, such as 6-(2-Bromophenyl)-2-cyclopropylpyrimidin-4-amine, could be explored for similar biological applications (Negoro, Yonetoku, Maruyama, Yoshida, Takeuchi, & Ohta, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-(2-bromophenyl)-2-cyclopropylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3/c14-10-4-2-1-3-9(10)11-7-12(15)17-13(16-11)8-5-6-8/h1-4,7-8H,5-6H2,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHHMICZGQKMMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)N)C3=CC=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Bromophenyl)-2-cyclopropylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



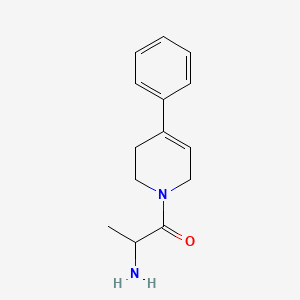
![6-chloro-N-[3-(methoxymethyl)phenyl]pyrimidin-4-amine](/img/structure/B1489480.png)
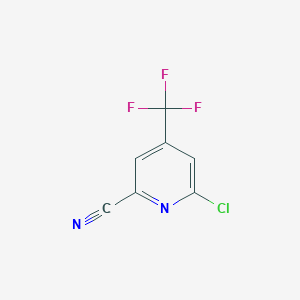
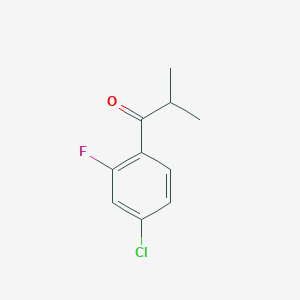
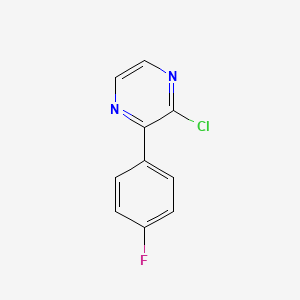
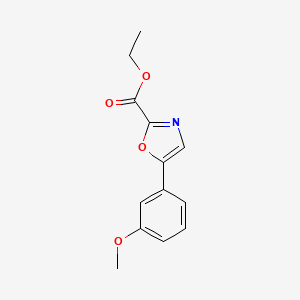
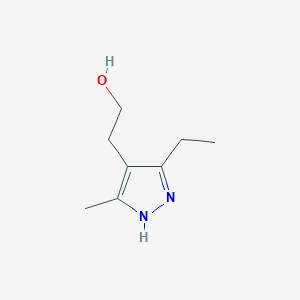
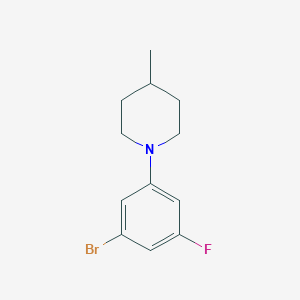
![3-(Dimethylamino)-2-([2-(dimethylamino)vinyl]sulfonyl)acrylonitrile](/img/structure/B1489490.png)
